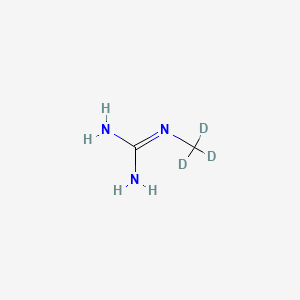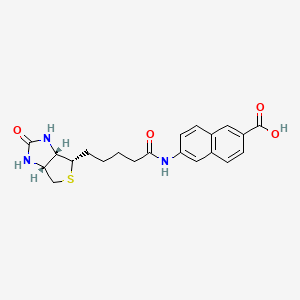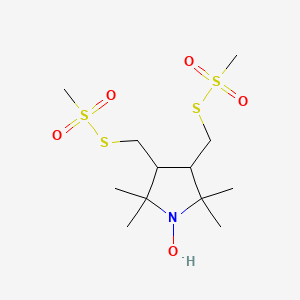
Trans-3,4-Bis(methylmethanethiosulfonylmethyl)-2,2,5,5-tetramethylpyrrolidin-1-yloxyl Radical
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-3,4-Bis(methylmethanethiosulfonylmethyl)-2,2,5,5-tetramethylpyrrolidin-1-yloxyl Radical: is a complex organic compound known for its unique structural features and applications in scientific research. This compound is characterized by its molecular formula C12H24NO5S4 and molecular weight 390.58 . It is primarily used as a cross-linking agent and a spin label in various biochemical and biophysical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trans-3,4-Bis(methylmethanethiosulfonylmethyl)-2,2,5,5-tetramethylpyrrolidin-1-yloxyl Radical typically involves multiple steps, starting with the appropriate precursors. The process may include the following general steps:
Thiol-ene Reaction: : This involves the reaction of a thiol group with an alkene to form a thioether.
Oxidation: : The thioether undergoes oxidation to introduce the methanethiosulfonyl groups.
Substitution: : Further substitution reactions are carried out to introduce the pyrrolidin-1-yloxyl radical moiety.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up, ensuring the use of large reactors and optimized reaction conditions to achieve high yields. The process would also involve stringent quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The sulfur atoms in the methanethiosulfonyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: : The pyrrolidin-1-yloxyl radical can be reduced to form the corresponding pyrrolidine derivative.
Substitution: : The thioether groups can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles like amines or alcohols, along with suitable solvents and temperatures, are employed for substitution reactions.
Major Products Formed
Oxidation Products: : Sulfoxides and sulfones.
Reduction Products: : Pyrrolidine derivatives.
Substitution Products: : Various thioether derivatives.
Aplicaciones Científicas De Investigación
This compound finds applications in several scientific fields:
Chemistry: : Used as a spin label in electron paramagnetic resonance (EPR) spectroscopy to study molecular dynamics and interactions.
Biology: : Employed in cross-linking studies to investigate protein-protein interactions and structural biology.
Medicine: : Potential use in drug delivery systems and as a probe in diagnostic imaging.
Industry: : Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism by which Trans-3,4-Bis(methylmethanethiosulfonylmethyl)-2,2,5,5-tetramethylpyrrolidin-1-yloxyl Radical exerts its effects involves its ability to form stable cross-links with thiol groups in biomolecules. This interaction allows for the study of molecular conformations and interactions using EPR spectroscopy. The molecular targets include thiol-containing proteins and enzymes, and the pathways involved are those related to protein folding and structural integrity.
Comparación Con Compuestos Similares
This compound is unique due to its specific structural features and applications. Similar compounds include:
Bis(methanesulfonyl)thiomethylated pyrrolidin-1-yloxyl radicals: : These compounds share similar thioether and pyrrolidin-1-yloxyl radical groups but differ in their substitution patterns.
Other spin labels: : Various spin labels used in EPR spectroscopy, though they may differ in their chemical structure and reactivity.
Propiedades
IUPAC Name |
1-hydroxy-2,2,5,5-tetramethyl-3,4-bis(methylsulfonylsulfanylmethyl)pyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO5S4/c1-11(2)9(7-19-21(5,15)16)10(8-20-22(6,17)18)12(3,4)13(11)14/h9-10,14H,7-8H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFKKQFGMIKQTFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C(N1O)(C)C)CSS(=O)(=O)C)CSS(=O)(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO5S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
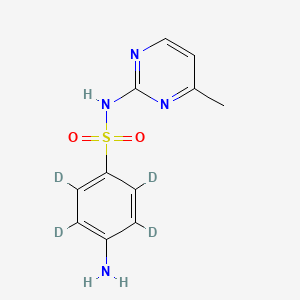

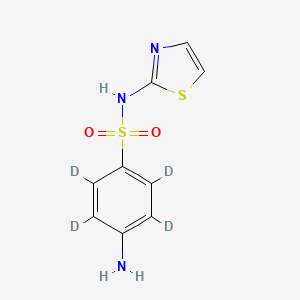

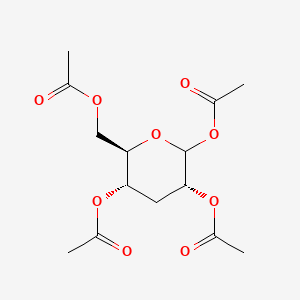
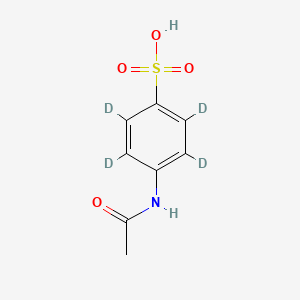
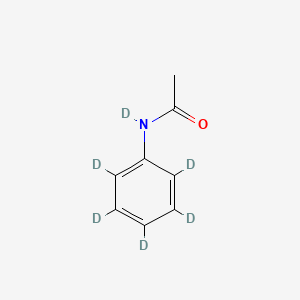
![4-(Chloromethyl]benzyl Methanethiosulfonate](/img/structure/B561775.png)

![sodium;(3S,4S,5S,6R)-6-[[(2S,3R,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B561779.png)

